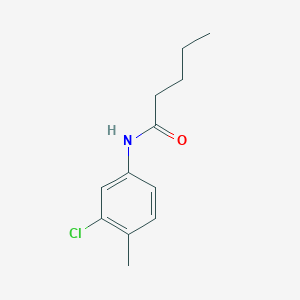

N-(3-chloro-4-methylphenyl)pentanamide

Description

N-(3-Chloro-4-methylphenyl)pentanamide (CAS 2307-68-8), also known as Pentanochlor or Solan, is a chlorinated aromatic amide with the molecular formula C₁₃H₁₈ClNO and a molecular weight of 239.74 g/mol . Structurally, it features a 3-chloro-4-methylphenyl group attached to a 2-methylpentanamide chain (branched at the second carbon). This compound is primarily utilized as a herbicide, effective in controlling broadleaf weeds in crops like carrots and parsley . Its mechanism of action likely involves disruption of plant cell division or photosynthesis, though exact targets remain unspecified in the provided evidence.

Properties

Molecular Formula |

C12H16ClNO |

|---|---|

Molecular Weight |

225.71 g/mol |

IUPAC Name |

N-(3-chloro-4-methylphenyl)pentanamide |

InChI |

InChI=1S/C12H16ClNO/c1-3-4-5-12(15)14-10-7-6-9(2)11(13)8-10/h6-8H,3-5H2,1-2H3,(H,14,15) |

InChI Key |

MUDBOJKTKQUTFU-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)C)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

- Substituents : 4-methoxyphenyl group (electron-donating methoxy) vs. 3-chloro-4-methylphenyl (electron-withdrawing chloro and methyl).

- Amide Chain : Straight pentanamide vs. branched 2-methylpentanamide.

Physicochemical and Pharmacological Properties :

Key Findings :

- N-(4-Methoxyphenyl)Pentanamide exhibits anthelmintic activity comparable to albendazole but with lower cytotoxicity , making it a promising pharmaceutical candidate .

- The methoxy group enhances solubility and pharmacokinetic properties (e.g., TPSA = 46.5 Ų), whereas the chloro-methyl group in the target compound increases lipophilicity, favoring herbicidal action .

- Synthetic accessibility favors N-(4-Methoxyphenyl)Pentanamide (69% yield, 99% purity ) compared to the likely more complex synthesis of the branched-chain herbicide.

Shorter-Chain Analogues: Propanamide and Acetamide Derivatives

(a) 3-Chloro-N-(4-Methylphenyl)Propanamide (CAS L026748)

- Structure : Propanamide chain (C3) with 3-chloro-4-methylphenyl group.

- Properties : Reduced lipophilicity (shorter chain) may lower environmental persistence compared to pentanamide derivatives. Used as an intermediate in pharmaceutical synthesis .

(b) N-(3-Chloro-4-Methylphenyl)Acetamide (CAS 7149-79-3)

- Structure : Acetamide chain (C2) with the same phenyl substituents.

- Primarily a chemical intermediate .

Comparison Insight :

- Chain Length Impact : Longer chains (e.g., pentanamide) enhance lipophilicity and membrane permeability, critical for herbicidal activity. Shorter chains (propanamide/acetamide) may reduce efficacy but improve synthetic yields.

Piperazine- and Diazepane-Modified Pentanamides

- 5-(4-(3-Cyanophenyl)Piperazin-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide

- 5-(4-(3,5-Dichlorophenyl)-1,4-Diazepan-1-Yl)-N-(4-(Thiophen-3-Yl)Phenyl)Pentanamide

Structural Features :

Contrast with Target Compound :

- Applications : Neuropharmacological agents vs. herbicides.

- Design Priorities : Enhanced receptor binding (piperazine derivatives) vs. environmental stability (herbicides).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.